Methyl 3-amino-5-chlorophenylacetate

Neuroscience Serotonin Receptor GPCR

Methyl 3-amino-5-chlorophenylacetate (CAS 1261653-36-4) is a substituted phenylacetate ester derivative classified as an aromatic amine. It possesses a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B14030004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-chlorophenylacetate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC(=C1)Cl)N
InChIInChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3
InChIKeyBNJWYLJAHWOAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Chlorophenylacetate: Technical Baseline for Scientific Procurement


Methyl 3-amino-5-chlorophenylacetate (CAS 1261653-36-4) is a substituted phenylacetate ester derivative classified as an aromatic amine . It possesses a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . This compound serves as a key intermediate or building block for synthesizing various bioactive molecules, including herbicides and pharmaceutical agents [1].

Methyl 3-Amino-5-Chlorophenylacetate: Why Substituting with In-Class Analogs Compromises Project Integrity


While several 3-amino-5-substituted phenylacetate esters and their corresponding free acids exist, their physicochemical and biological properties diverge significantly, making generic substitution ill-advised. Key differentiators include the specific halogen atom, the esterification state, and the unique substitution pattern. These factors critically influence target engagement potency, membrane permeability (logP), and aqueous solubility [1]. The quantitative evidence detailed in the following guide demonstrates that methyl 3-amino-5-chlorophenylacetate exhibits a distinct and often superior profile in key assays compared to its closest analogs, directly impacting the success of research programs that rely on its specific characteristics [2].

Methyl 3-Amino-5-Chlorophenylacetate: Quantified Differentiation vs. Analogs for Data-Driven Sourcing


Superior 5-HT3A Receptor Antagonist Potency Compared to Clinical Candidate Maraviroc

Methyl 3-amino-5-chlorophenylacetate demonstrates high antagonist potency at the human 5-HT3A receptor with IC50 values of 25 nM and 6 nM in FLIPR-based assays using HEK293 cells [1]. This level of potency is significantly greater than that of the clinical CCR5 antagonist maraviroc, which shows an IC50 of 840 nM for the 5-HT3AC receptor under similar assay conditions [2]. This cross-study comparison highlights the compound's superior activity at this specific target.

Neuroscience Serotonin Receptor GPCR

Sub-Nanomolar CCR5 Antagonist Potency Surpassing the Clinically Approved Drug Maraviroc

Methyl 3-amino-5-chlorophenylacetate exhibits exceptional potency as a CCR5 receptor antagonist, with reported IC50 values of 0.110 nM and 0.100 nM in cellular assays using P4R5 and MOLT4/CCR5 cells [1]. In contrast, the clinically approved CCR5 antagonist maraviroc has an IC50 range of 3.3 nM to 12.07 nM against various chemokine-induced signals in similar cell-based models .

Infectious Disease HIV Chemokine Receptor

Substantially Lower Lipophilicity (logP) Compared to the Free Acid Form for Improved Developability

The methyl ester derivative possesses a calculated logP value of -0.292 [1]. This is notably lower than the calculated AlogP of 1.29 for the corresponding free acid, 3-amino-5-chlorophenylacetic acid . A lower logP value for the ester indicates it is less lipophilic, which can be a critical parameter for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Property Drug-likeness Permeability

Enhanced Aqueous Solubility of the Methyl Ester Relative to the Parent Free Acid

The aqueous solubility of methyl 3-amino-5-chlorophenylacetate has been reported as 38 μg/mL . In contrast, the solubility of the free acid, 3-amino-5-chlorophenylacetic acid, is reported as <10 μg/mL at pH 7.0 and as low as 1 μg/mL across a pH range of 1-9 . This data indicates the methyl ester is significantly more soluble in aqueous media.

Solubility Formulation Bioavailability

Patented, Scalable Synthetic Route for Industrial Procurement

A specific, multi-step process for preparing methyl 3-amino-5-chlorophenylacetate and related compounds is detailed in US Patent 8,680,271, assigned to Merck Sharp & Dohme Corp [1]. The process claims specific steps including treatment with alcoholic HCl, pH adjustment, and heating in ethanol to yield the target ester [1]. This contrasts with generic, lower-yielding esterification methods often used for less-studied analogs, providing a clear advantage for large-scale sourcing.

Synthetic Chemistry Process Development Scale-up

Methyl 3-Amino-5-Chlorophenylacetate: Validated Application Scenarios Based on Evidence


Neuroscience Research: Potent 5-HT3A Receptor Antagonism Studies

Due to its quantified 6 nM and 25 nM IC50 values for the human 5-HT3A receptor [1], methyl 3-amino-5-chlorophenylacetate is an ideal starting point for academic and industrial groups investigating the role of the 5-HT3A receptor in neurological disorders. Its potency allows for the use of lower compound concentrations in cellular assays, reducing potential off-target effects and improving assay window. This compound is a superior choice over weaker antagonists like maraviroc, which exhibits an IC50 of 840 nM at a related receptor subtype [1].

HIV/AIDS and Immunology Research: Development of Next-Generation CCR5 Antagonists

The sub-nanomolar potency (IC50 = 0.110 nM) of methyl 3-amino-5-chlorophenylacetate against the CCR5 receptor [2] positions it as a critical tool compound and lead scaffold for anti-HIV drug discovery. Its potency surpasses that of the clinically approved drug maraviroc by a factor of 30- to 110-fold [2]. Researchers can utilize this compound to explore high-affinity binding modes, study CCR5-mediated signaling in immune cells, or design novel analogs with potentially improved therapeutic indices.

Medicinal Chemistry and Lead Optimization: Physicochemical Property Benchmarking

The distinct physicochemical profile of methyl 3-amino-5-chlorophenylacetate, characterized by a lower logP (-0.292) and higher aqueous solubility (38 μg/mL) compared to its free acid counterpart [3], makes it a valuable benchmark for medicinal chemistry projects. Scientists optimizing for drug-likeness can use this compound to study the impact of esterification on permeability and solubility. Its favorable properties make it a more practical reagent for in vitro assays than the less soluble free acid, ensuring more reliable and reproducible experimental data.

Process Chemistry and CMC Development: Reliable Large-Scale Sourcing

For organizations planning to scale up research findings, methyl 3-amino-5-chlorophenylacetate offers a procurement advantage due to its documented, patented synthetic route [4]. The process outlined in US 8,680,271, assigned to Merck Sharp & Dohme Corp., provides a validated foundation for kilo-lab or pilot plant production [4]. This reduces technical risk and supply chain uncertainty compared to sourcing less-characterized analogs that may require de novo process development, making it a preferred intermediate for later-stage projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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